Phenprocoumon

Description

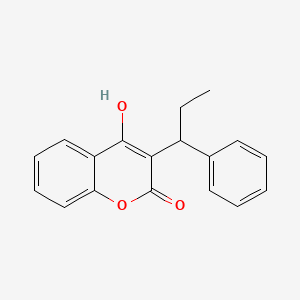

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-(1-phenylpropyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDAYGNAKTZFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023459 | |

| Record name | Phenprocoumon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenprocoumon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PRACTICALLY INSOL IN H2O; SOL IN CHLOROFORM & METHANOL, SOL IN SOLN OF ALKALI HYDROXIDES, 4.86e-02 g/L | |

| Record name | Phenprocoumon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENPROCOUMON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenprocoumon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

FINE WHITE CRYSTALLINE POWDER, Crystals or prisms from dilute methanol | |

CAS No. |

435-97-2 | |

| Record name | Phenprocoumon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenprocoumon [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000435972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenprocoumon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenprocoumon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenprocoumon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENPROCOUMON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q08SIO485D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENPROCOUMON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenprocoumon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179-180 °C, 179.5 °C | |

| Record name | Phenprocoumon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENPROCOUMON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenprocoumon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phenprocoumon's Mechanism of Action on Vitamin K Epoxide Reductase: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenprocoumon, a 4-hydroxycoumarin (B602359) derivative, is a potent oral anticoagulant that exerts its therapeutic effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). This inhibition disrupts the vitamin K cycle, a critical pathway for the post-translational modification of several coagulation factors. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action on VKORC1, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Introduction: The Vitamin K Cycle and Hemostasis

The coagulation cascade is a tightly regulated process essential for maintaining hemostasis. A key step in this cascade is the γ-carboxylation of glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) on vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X.[1] This post-translational modification is crucial for their biological activity, enabling them to bind calcium ions and interact with phospholipid membranes at the site of injury.

The enzyme responsible for this carboxylation, γ-glutamyl carboxylase (GGCX), requires the reduced form of vitamin K, vitamin K hydroquinone (B1673460) (KH2), as a cofactor.[2] During the carboxylation reaction, KH2 is oxidized to vitamin K 2,3-epoxide (KO). For the coagulation cascade to continue, vitamin K must be recycled back to its reduced form. This is accomplished by the integral membrane enzyme, Vitamin K Epoxide Reductase (VKOR).[2][3] VKORC1, the catalytic subunit of the VKOR complex, reduces KO to vitamin K quinone (K) and subsequently to KH2, thus completing the vitamin K cycle.

This compound's Molecular Mechanism of Action

This compound functions as a vitamin K antagonist by directly inhibiting VKORC1.[1] By blocking this enzyme, this compound prevents the regeneration of vitamin K hydroquinone, leading to a depletion of the active cofactor required for the γ-carboxylation of vitamin K-dependent clotting factors. Consequently, the liver produces under-carboxylated, inactive forms of these coagulation factors, impairing the coagulation cascade and resulting in an anticoagulant effect.

Structural studies have revealed that coumarin-based anticoagulants like this compound bind to the active site of VKORC1. This binding is facilitated by hydrogen bonds and hydrophobic interactions within a pocket in the transmembrane domain of the enzyme. This compound's interaction with the enzyme mimics that of the natural substrate, vitamin K epoxide, but it cannot be reduced, thus acting as a competitive inhibitor.

Quantitative Analysis of this compound's Inhibition of VKORC1

The inhibitory potency of this compound on VKORC1 is typically quantified by its half-maximal inhibitory concentration (IC50). While the inhibition constant (Ki) is a more direct measure of binding affinity, IC50 values are more commonly reported in the literature for this compound.

| Inhibitor | IC50 (µM) in cell-based assay | Reference |

| This compound | ~1.0 | |

| Warfarin (B611796) | ~1.5 | |

| Acenocoumarol | ~0.16 |

Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and cell line used.

Experimental Protocols

In Vitro DTT-Driven VKOR Activity Assay

This assay measures the activity of VKORC1 in a cell-free system using the artificial reductant dithiothreitol (B142953) (DTT).

Materials:

-

Microsomes prepared from cells overexpressing VKORC1

-

Vitamin K 2,3-epoxide (KO) substrate

-

Dithiothreitol (DTT)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM KCl, 0.5% CHAPS)

-

This compound stock solution (in DMSO)

-

Quenching solution (e.g., isopropanol/hexane mixture)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Microsome Preparation: Isolate microsomes from HEK293T cells transiently or stably overexpressing human VKORC1 using standard ultracentrifugation techniques.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a specified concentration of microsomes, and varying concentrations of this compound (or DMSO for control).

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the KO substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the upper organic phase containing the vitamin K metabolites.

-

Analysis: Evaporate the solvent and reconstitute the sample in a suitable mobile phase for HPLC analysis. Quantify the amount of vitamin K quinone (K) produced by separating and detecting the different vitamin K forms using a C18 reverse-phase column and a UV detector.

-

Data Analysis: Calculate the percentage of VKORC1 inhibition for each this compound concentration relative to the control. Plot the inhibition percentage against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based VKOR Inhibition Assay

This assay assesses VKORC1 activity within a cellular context by measuring the carboxylation of a co-expressed vitamin K-dependent reporter protein.

Materials:

-

HEK293 cells stably co-expressing a vitamin K-dependent reporter protein (e.g., Factor IX with a Gla domain) and VKORC1.

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Vitamin K 2,3-epoxide (KO)

-

This compound stock solution (in DMSO)

-

ELISA kit for the detection of the carboxylated reporter protein

Procedure:

-

Cell Seeding: Seed the engineered HEK293 cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing a fixed concentration of KO and varying concentrations of this compound (or DMSO for control).

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for inhibition of VKORC1 and subsequent effects on reporter protein carboxylation.

-

Sample Collection: Collect the cell culture supernatant, which contains the secreted reporter protein.

-

ELISA: Quantify the amount of carboxylated reporter protein in the supernatant using a specific ELISA. This is typically a sandwich ELISA that uses an antibody specific to the Gla domain of the reporter protein.

-

Data Analysis: Calculate the percentage of inhibition of carboxylation for each this compound concentration relative to the control. Plot the inhibition percentage against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanism of Action

Signaling Pathways

Caption: The Vitamin K cycle's role in activating coagulation factors and its inhibition by this compound.

Experimental Workflow: In Vitro DTT-Driven VKOR Assay

Caption: Workflow for the in vitro DTT-driven VKORC1 activity assay.

Logical Relationship: this compound Inhibition of VKORC1

Caption: Competitive inhibition of VKORC1 by this compound at the active site.

Conclusion

This compound is a well-established anticoagulant that effectively inhibits VKORC1, a critical enzyme in the vitamin K cycle. This inhibition leads to a reduction in the synthesis of active vitamin K-dependent coagulation factors, thereby producing its therapeutic anticoagulant effect. Understanding the molecular mechanism, quantitative parameters of inhibition, and the experimental methodologies to assess its activity is paramount for researchers and clinicians in the fields of hemostasis, thrombosis, and drug development. The data and protocols presented in this guide offer a comprehensive resource for further investigation into the pharmacology of this compound and the development of novel anticoagulants.

References

- 1. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Missense VKOR mutants exhibit severe warfarin resistance but lack VKCFD via shifting to an aberrantly reduced state - PMC [pmc.ncbi.nlm.nih.gov]

The Vitamin K Catalytic Cycle and VKORC1 Inhibition

An in-depth analysis of the structural interactions between the oral anticoagulant phenprocoumon and its molecular target, the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), is critical for understanding its therapeutic action and the development of novel anticoagulants. While a crystal structure of human VKORC1 in complex with this compound is not yet publicly available, the structural basis of its binding can be inferred with high confidence from the available high-resolution structures of VKORC1 with warfarin, a closely related 4-hydroxycoumarin-based antagonist.[1]

This guide provides a detailed overview of the VKORC1 structure, the specific binding interactions for coumarin-type inhibitors, the experimental procedures used to elucidate the structure, and the functional implications for anticoagulation therapy.

VKORC1 is an integral membrane enzyme located in the endoplasmic reticulum that is central to the Vitamin K cycle.[2] It catalyzes the reduction of vitamin K 2,3-epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone.[2] This final product, vitamin K hydroquinone, is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which modifies coagulation factors II, VII, IX, and X, as well as proteins C, S, and Z, enabling them to bind calcium and participate in the blood coagulation cascade.[2]

This compound, like other vitamin K antagonists (VKAs), inhibits VKORC1, thereby preventing the recycling of vitamin K.[1] This leads to the production of under-carboxylated, inactive coagulation factors, resulting in a therapeutic anticoagulant effect.

References

An In-depth Technical Guide to the Chemical Synthesis Pathways and Optimization of Phenprocoumon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenprocoumon, a potent oral anticoagulant, is a vital therapeutic agent for the prevention and treatment of thromboembolic disorders. Its synthesis, a critical aspect for pharmaceutical production, has evolved from classical methods to more efficient and environmentally benign catalytic routes. This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for this compound, with a focus on the traditional Michael addition and a modern, greener Friedel-Crafts alkylation. Detailed experimental protocols, quantitative data for comparison, and logical diagrams of the synthetic routes are presented to aid researchers and drug development professionals in understanding and optimizing the manufacturing process of this important pharmaceutical.

Introduction

This compound, chemically known as 3-(1-phenylpropyl)-4-hydroxycoumarin, belongs to the class of vitamin K antagonists.[1][2] Its therapeutic effect is achieved by inhibiting the synthesis of vitamin K-dependent coagulation factors.[1] The core structure of this compound is the 4-hydroxycoumarin (B602359) scaffold, which is substituted at the 3-position with a 1-phenylpropyl group. The synthesis of this compound, therefore, primarily involves the formation of this crucial C-C bond between the 4-hydroxycoumarin nucleus and the phenylpropyl side chain. This guide will delve into the key synthetic strategies, their optimization, and the underlying chemical principles.

Synthesis of the Core Intermediate: 4-Hydroxycoumarin

The synthesis of the 4-hydroxycoumarin core is a prerequisite for the production of this compound. Several methods have been established for its synthesis, with the most common ones starting from phenols or salicylic (B10762653) acid derivatives. A one-pot synthesis involves the reaction of phenol (B47542) with malonic acid in the presence of phosphorus oxychloride and anhydrous zinc chloride.[3] Another approach is the condensation of 2-hydroxyacetophenone (B1195853) with diethyl carbonate.

Classical Synthesis Pathway: Michael Addition

The traditional and widely recognized method for synthesizing 3-substituted-4-hydroxycoumarins like warfarin (B611796) and, by extension, this compound, is through a Michael addition reaction.[2] This pathway involves the base-catalyzed conjugate addition of the nucleophilic 4-hydroxycoumarin to an α,β-unsaturated carbonyl compound. For this compound, the likely Michael acceptor would be a derivative of 1-phenyl-1-propene. A common base catalyst for this type of reaction is piperidine.

Logical Workflow for Michael Addition Synthesis of this compound:

Caption: Michael Addition pathway for this compound synthesis.

Modern and Green Synthesis Pathway: Catalytic Friedel-Crafts Alkylation

In recent years, a focus on green chemistry has led to the development of more sustainable synthetic routes. A notable advancement in this compound synthesis is the direct catalytic Friedel-Crafts alkylation of 4-hydroxycoumarin with 1-phenyl-1-propanol (B1198777) (phenyl-ethyl-carbinol). This method avoids the use of stoichiometric reagents and often employs recyclable solid acid catalysts, reducing waste and environmental impact.

This greener alternative modulates the O- versus C-alkylation selectivity, favoring the desired C3-alkylation to produce this compound. The reaction is typically carried out using triflate-based activated carbon composites as catalysts, which possess strong Brønsted acid sites.

Experimental Protocol: Green Catalytic Synthesis of this compound

Materials:

-

4-hydroxycoumarin (1 mmol, 0.162 g)

-

Phenyl-ethyl-carbinol (1 mmol, 0.136 g)

-

Triflate-based activated carbon catalyst (e.g., V-OTf) (50 mg)

-

Solvent (Methanol or Acetonitrile) (10 ml)

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxycoumarin and phenyl-ethyl-carbinol in the chosen solvent.

-

Add the catalyst to the solution.

-

Heat the reaction mixture to the boiling point of the solvent and maintain at reflux with continuous stirring for 2 to 48 hours.

-

For reactions under autogenic pressure, the reactants and catalyst are sealed in a steel autoclave and stirred for 24 hours at the boiling temperature of the solvent.

-

Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).

-

Upon completion, the catalyst can be filtered off and the product isolated and purified from the reaction mixture.

Optimization of Catalytic Friedel-Crafts Alkylation

The efficiency of the catalytic alkylation is highly dependent on the catalyst and reaction conditions. Triflate-based activated carbon composites have shown high conversion and selectivity.

| Catalyst | Solvent | Time (h) | Conversion of 4-hydroxycoumarin (%) | Selectivity to this compound (%) |

| V-OTf | Acetonitrile | 24 | 11.9 | 100 |

| V-OTf (autoclave) | Acetonitrile | 12 | 28.2 | 99.7 |

| V-OTf (autoclave) | Acetonitrile | 24 | 30.1 | 98.7 |

| KB-OTf (autoclave) | Acetonitrile | 24 | 27.2 | 94.0 |

| BP-OTf (autoclave) | Acetonitrile | 24 | 28.2 | 94.4 |

| Data sourced from Candu, N., et al. (2019). |

Logical Workflow for Green Catalytic Synthesis of this compound:

Caption: Green Catalytic pathway for this compound synthesis.

Comparative Analysis of Synthesis Pathways

| Feature | Michael Addition | Catalytic Friedel-Crafts Alkylation |

| Starting Materials | 4-Hydroxycoumarin, α,β-unsaturated carbonyl | 4-Hydroxycoumarin, Alcohol |

| Catalyst | Base (e.g., Piperidine, Pyridine) | Solid Acid (e.g., Triflate-on-Carbon) |

| Byproducts | Potential for side reactions and byproducts | Primarily water |

| Environmental Impact | Use of organic bases, potential for waste | "Green" approach, recyclable catalyst |

| Yield & Selectivity | Generally good yields, but selectivity can be an issue | Moderate conversion, high selectivity |

| Reaction Conditions | Typically reflux in an organic solvent | Reflux or autoclave, varied solvents |

Conclusion

The synthesis of this compound has seen a clear progression from classical, base-catalyzed methods like the Michael addition to more modern, environmentally conscious catalytic approaches such as Friedel-Crafts alkylation. While the Michael addition remains a fundamental and viable route, the catalytic pathway offers significant advantages in terms of atom economy, waste reduction, and catalyst recyclability. The optimization of the catalytic system, particularly the development of robust and highly selective solid acid catalysts, is a key area for future research to further enhance the efficiency and sustainability of this compound production. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to engage in the synthesis and process development of this critical anticoagulant.

References

Phenprocoumon: A Technical Guide to Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Phenprocoumon and the Importance of Polymorphism

This compound, with the chemical formula C₁₈H₁₆O₃, is a white to off-white crystalline powder.[1] It is practically insoluble in water and is administered as a racemic mixture.[1] The solid-state structure of an API can exist in different crystalline forms known as polymorphs. These polymorphs have the same chemical composition but differ in their crystal lattice arrangements.[2] Such differences can lead to variations in physicochemical properties, making the identification and control of polymorphic forms a critical aspect of drug development to ensure product quality and performance.

Hypothetical Polymorphic Forms of this compound

As of this writing, specific crystallographic data for this compound polymorphs are not publicly available. However, based on the common behavior of organic molecules, it is plausible that this compound could exist in multiple polymorphic forms (e.g., Form I, Form II) as well as solvates or hydrates. A systematic polymorph screen would be the first step to identify these forms.

Experimental Protocols for Polymorph Screening and Characterization

A comprehensive investigation into this compound's polymorphism would involve a multi-faceted approach combining crystallization studies with various analytical techniques.

Polymorph Screening

The objective of a polymorph screen is to crystallize the API under a wide range of conditions to access different solid forms.

Experimental Protocol:

-

Material Preparation: Start with an amorphous form of this compound, which can be prepared by methods such as lyophilization (freeze-drying), spray drying, or melt quenching.

-

Crystallization Techniques:

-

Solvent Evaporation: Dissolve this compound in a diverse range of solvents (e.g., acetone, ethanol, methanol, ethyl acetate, toluene, water) at various temperatures to create saturated solutions. Allow the solvent to evaporate slowly at different rates (e.g., at room temperature, in a desiccator, or under a gentle stream of nitrogen).

-

Cooling Crystallization: Prepare saturated solutions at elevated temperatures and then cool them at different rates (fast and slow cooling) to induce crystallization.

-

Anti-Solvent Addition: Dissolve this compound in a solvent in which it is freely soluble. Add an anti-solvent (a solvent in which it is poorly soluble) dropwise to induce precipitation.

-

Slurry Equilibration: Stir a suspension of this compound in various solvents at different temperatures for an extended period (days to weeks) to facilitate the conversion to the most stable polymorphic form.

-

-

Solid Form Isolation and Analysis: Isolate the resulting solids by filtration and analyze them using Powder X-ray Diffraction (PXRD) to identify different crystalline forms.

Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying and distinguishing between different polymorphic forms based on their unique diffraction patterns.

Experimental Protocol:

-

Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.

-

Instrument Setup: Use a benchtop or floor-standing X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation).

-

Data Collection: Scan the sample over a 2θ range of approximately 2° to 40° with a step size of 0.02° and a suitable counting time per step.

-

Data Analysis: Analyze the resulting diffractogram for characteristic peaks (position and intensity). Compare the patterns of different batches to identify unique polymorphic forms.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides definitive information about the crystal structure, including unit cell dimensions, space group, and atomic arrangement.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions) using slow evaporation or slow cooling techniques.

-

Crystal Mounting: Mount a selected single crystal on a goniometer head.

-

Data Collection: Use a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and displacement parameters.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of a solid, such as melting point, enthalpy of fusion, and solid-solid phase transitions between polymorphs.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Analyze the resulting thermogram for endothermic events (melting, phase transitions) and exothermic events (crystallization). The temperature and enthalpy of these events are characteristic of a specific polymorph.

Data Presentation

The quantitative data obtained from these analyses would be summarized in tables for clear comparison.

Table 1: Hypothetical Crystallographic Data for this compound Polymorphs

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | Value | Value |

| b (Å) | Value | Value |

| c (Å) | Value | Value |

| α (°) | 90 | 90 |

| β (°) | Value | 90 |

| γ (°) | 90 | 90 |

| V (ų) | Value | Value |

| Z | 4 | 4 |

| Dcalc (g/cm³) | Value | Value |

Note: The values in this table are hypothetical and would need to be determined experimentally.

Table 2: Hypothetical Thermal Analysis Data for this compound Polymorphs

| Parameter | Form I | Form II |

| Melting Point (°C) | e.g., 179 | e.g., 175 |

| Enthalpy of Fusion (J/g) | Value | Value |

| Solid-Solid Transition | None observed | e.g., Converts to Form I at 150 °C |

Note: The values in this table are hypothetical and would need to be determined experimentally.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and relationships.

Caption: Experimental workflow for this compound polymorph screening and characterization.

References

Phenprocoumon: A Technical Guide to its Physicochemical Properties for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of phenprocoumon, a long-acting oral anticoagulant. This document is intended to serve as a vital resource for researchers and drug development professionals engaged in in vitro studies of this compound. It offers a detailed summary of its quantitative data, established experimental protocols, and the biological pathways it modulates, all presented in a clear and accessible format.

Physicochemical Properties of this compound

This compound, a derivative of 4-hydroxycoumarin, is a white to off-white crystalline powder.[1] Its fundamental physicochemical characteristics are crucial for designing and interpreting in vitro experiments, influencing everything from solvent selection to assay conditions. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₃ | [2] |

| Molecular Weight | 280.32 g/mol | [2] |

| Melting Point | 177–181 °C (351–358 °F) | [1][3] |

| Appearance | White to off-white crystalline powder |

Table 2: Solubility and Partition Coefficient of this compound

| Property | Value | Conditions | Source |

| Water Solubility | 12.9 mg/L | 25°C | |

| Practically insoluble | |||

| DMSO Solubility | 56 mg/mL (199.77 mM) | ||

| Ethanol Solubility | 56 mg/mL (199.77 mM) | ||

| Other Solvents | Soluble in chloroform, methanol, and aqueous alkali hydroxide (B78521) solutions | ||

| LogP (Octanol/Water) | 3.62 |

Table 3: Ionization and Stability of this compound

| Property | Value | Source |

| pKa (acidic) | 4.2 | |

| Storage (Powder) | 3 years at -20°C | |

| Storage (in Solvent) | 1 year at -80°C; 1 month at -20°C | |

| Stability | Stable at room temperature for shipping |

The Vitamin K Cycle: The Primary Signaling Pathway

This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is a critical component of the vitamin K cycle, a vital pathway for the post-translational modification of several blood coagulation factors. Understanding this cycle is fundamental to comprehending this compound's mechanism of action.

The Vitamin K Cycle and the inhibitory action of this compound.

Experimental Protocols for In Vitro Studies

This section provides detailed methodologies for key in vitro experiments to assess the activity and properties of this compound.

Plasma Protein Binding Assay: Equilibrium Dialysis

This protocol determines the fraction of this compound bound to plasma proteins, a critical parameter influencing its pharmacokinetic profile.

Materials:

-

Human plasma

-

Phosphate (B84403) buffered saline (PBS), pH 7.4

-

This compound stock solution (in DMSO)

-

Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)

-

Incubator with orbital shaker

-

96-well plates

-

Acetonitrile (B52724) with an appropriate internal standard

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a working solution of this compound in human plasma at the desired concentration (e.g., 1-10 µM). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid effects on protein binding.

-

Prepare a sufficient volume of PBS.

-

-

Equilibrium Dialysis Setup:

-

Assemble the RED device according to the manufacturer's instructions.

-

Add the this compound-spiked plasma to the donor chamber of the dialysis unit.

-

Add PBS to the receiver chamber.

-

-

Incubation:

-

Seal the plate and incubate at 37°C with shaking for a predetermined time (typically 4-6 hours) to reach equilibrium.

-

-

Sampling:

-

After incubation, carefully collect aliquots from both the plasma (donor) and PBS (receiver) chambers.

-

-

Sample Preparation for Analysis:

-

To the plasma aliquot, add an equal volume of PBS.

-

To the PBS aliquot, add an equal volume of blank plasma to matrix-match the samples.

-

Precipitate the proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant from both the plasma and buffer samples by a validated LC-MS/MS method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

-

The percentage of protein binding is calculated as: % Protein Binding = (1 - fu) * 100

-

Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This assay measures the inhibitory effect of this compound on its primary target, VKOR, using human liver microsomes as the enzyme source.

Materials:

-

Human liver microsomes

-

This compound stock solution (in DMSO)

-

Vitamin K1 epoxide

-

Dithiothreitol (DTT) or Glutathione (GSH) as a reducing agent

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

NADPH regenerating system (optional, depending on the specific protocol)

-

Quenching solution (e.g., a mixture of isopropanol (B130326) and hexane)

-

HPLC system with a UV or fluorescence detector

Procedure:

-

Preparation of Reagents:

-

Prepare the reaction buffer.

-

Prepare a stock solution of Vitamin K1 epoxide in a suitable solvent (e.g., ethanol).

-

Prepare a stock solution of DTT or GSH in the reaction buffer.

-

Prepare a series of dilutions of this compound from the stock solution.

-

-

Enzyme Inhibition Reaction:

-

In a microcentrifuge tube, pre-incubate human liver microsomes with various concentrations of this compound (or vehicle control) in the reaction buffer for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding Vitamin K1 epoxide and the reducing agent (DTT or GSH).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding the quenching solution.

-

Vortex vigorously to extract the lipids, including the remaining Vitamin K1 epoxide and the product, Vitamin K1.

-

Centrifuge to separate the phases.

-

-

HPLC Analysis:

-

Transfer the organic (hexane) layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase.

-

Analyze the sample by HPLC to separate and quantify the amount of Vitamin K1 produced.

-

-

Data Analysis:

-

Calculate the rate of Vitamin K1 formation for each this compound concentration.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Cell Viability Assay: MTT Assay

This colorimetric assay is used to assess the potential cytotoxicity of this compound on a given cell line.

Materials:

-

Selected cell line (e.g., HepG2, a human liver cell line)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add a specific volume of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is considered 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the CC₅₀ (half-maximal cytotoxic concentration) if applicable.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the in vitro characterization of this compound.

A typical experimental workflow for the in vitro assessment of this compound.

This guide provides a solid foundation for researchers working with this compound in an in vitro setting. By understanding its fundamental properties and employing robust experimental protocols, scientists can generate reliable and reproducible data to further elucidate its mechanism of action and potential therapeutic applications.

References

A Technical Deep Dive into the Stereospecific Biological Activity of Phenprocoumon Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenprocoumon, a potent oral anticoagulant of the coumarin (B35378) class, is administered clinically as a racemic mixture of its two enantiomers, (S)- and (R)-phenprocoumon. It is well-established that the anticoagulant effect of this compound is primarily attributed to the (S)-enantiomer, which exhibits significantly greater potency in inhibiting its target enzyme, Vitamin K epoxide reductase (VKOR). This technical guide provides a comprehensive overview of the differential biological activities of this compound enantiomers, detailing their pharmacokinetics, pharmacodynamics, and the underlying molecular mechanisms. Quantitative data are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and illustrative diagrams of relevant pathways and workflows are provided to support further research and development in this area.

Introduction

This compound is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic disorders.[1] Like other coumarin derivatives, it exerts its therapeutic effect by interfering with the vitamin K cycle, a critical pathway for the activation of several clotting factors.[1][2] this compound possesses a chiral center, resulting in the existence of two enantiomers: (S)-phenprocoumon and (R)-phenprocoumon. Although administered as a 1:1 racemic mixture, the biological activities of these enantiomers are not equivalent. Understanding the stereospecific differences in their pharmacodynamic and pharmacokinetic profiles is crucial for optimizing therapeutic strategies and for the development of potentially safer and more effective anticoagulant therapies.

Pharmacodynamics: Stereoselective Inhibition of Vitamin K Epoxide Reductase

The primary mechanism of action of this compound is the inhibition of Vitamin K epoxide reductase (VKOR), an integral membrane protein responsible for the regeneration of vitamin K, a necessary cofactor for the gamma-carboxylation of clotting factors II, VII, IX, and X.[1][2] Inhibition of VKOR leads to a reduction in the pool of active vitamin K-dependent clotting factors, thereby impairing the coagulation cascade.

The (S)-enantiomer of this compound is a significantly more potent inhibitor of VKOR than the (R)-enantiomer. Studies have shown that (S)-phenprocoumon is approximately 1.6 to 2.6 times more potent as an anticoagulant than (R)-phenprocoumon. This difference in potency is a key determinant of the overall anticoagulant effect of the racemic mixture.

Quantitative Analysis of Anticoagulant Activity

The differential anticoagulant activity of the this compound enantiomers has been quantified in various studies. A summary of these findings is presented in the table below.

| Parameter | (S)-Phenprocoumon | (R)-Phenprocoumon | Racemic this compound | Reference(s) |

| Relative Anticoagulant Potency | 1.6 - 2.6 times more potent than (R)-enantiomer | - | Intermediate | |

| IC50 for VKOR Inhibition (in-vitro) | Data not available | Data not available | ~13 nM |

Pharmacokinetics: Enantiomer-Specific Absorption, Distribution, Metabolism, and Excretion (ADME)

Significant differences in the pharmacokinetic profiles of (S)- and (R)-phenprocoumon contribute to their distinct biological activities.

Protein Binding

Both enantiomers are highly bound to plasma proteins, primarily albumin. However, (S)-phenprocoumon exhibits a higher degree of protein binding compared to (R)-phenprocoumon. This difference in protein binding affects the free fraction of the drug available to interact with its target enzyme and influences its volume of distribution and clearance.

Metabolism

This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic pathways involve hydroxylation. CYP2C9 is the principal enzyme responsible for the metabolism of the more potent (S)-enantiomer, while both CYP2C9 and CYP3A4 are involved in the metabolism of the (R)-enantiomer. Genetic polymorphisms in the CYP2C9 gene can lead to decreased metabolism of (S)-phenprocoumon, resulting in higher plasma concentrations and an increased risk of bleeding. However, the influence of CYP2C9 polymorphisms on this compound pharmacokinetics is generally considered to be less pronounced than for other coumarins like warfarin, due to the involvement of multiple CYP enzymes in its metabolism.

Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters for the this compound enantiomers.

| Parameter | (S)-Phenprocoumon | (R)-Phenprocoumon | Reference(s) |

| Plasma Protein Binding | More highly bound | Less bound | |

| Apparent Volume of Distribution (Vd) | Lower | Higher | |

| Plasma Clearance (CL) | Lower | Higher | |

| Elimination Half-life (t1/2) | ~132 hours (racemate) | ~157 hours (racemate) |

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

This protocol describes a method for the separation and quantification of (S)- and (R)-phenprocoumon in plasma samples.

Materials:

-

Chiral stationary phase column (e.g., Chiralcel AGP, 150 x 4.0 mm, 5 µm)

-

HPLC system with UV detector

-

Mobile Phase: 10 mM sodium phosphate (B84403) buffer (pH 7.0) and methanol (B129727) (95:5 v/v)

-

Acetonitrile

-

Internal standard (e.g., warfarin)

-

Plasma samples

Procedure:

-

Sample Preparation:

-

To 1 mL of plasma, add the internal standard.

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Chiralcel AGP (150 x 4.0 mm, 5 µm)

-

Mobile Phase: 10 mM sodium phosphate buffer (pH 7.0) : Methanol (95:5 v/v)

-

Flow Rate: 0.9 mL/min

-

Detection: UV at 225 nm

-

Injection Volume: 20 µL

-

-

Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Identify and quantify the enantiomers based on their retention times and peak areas relative to the internal standard.

-

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay (Cell-Based)

This protocol outlines a cell-based assay to determine the inhibitory potency (IC50) of this compound enantiomers on VKOR.

Materials:

-

HEK293 cells stably expressing a reporter protein (e.g., Factor IX gamma-carboxylated domain fused to protein C)

-

Cell culture medium and supplements

-

Vitamin K epoxide (KO)

-

(S)-phenprocoumon and (R)-phenprocoumon stock solutions

-

ELISA kit for the detection of the carboxylated reporter protein

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed HEK293 reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of (S)-phenprocoumon and (R)-phenprocoumon in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compounds.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., racemic this compound).

-

-

VKOR Activity Induction:

-

Add a fixed concentration of vitamin K epoxide (e.g., 5 µM) to all wells to initiate the VKOR-dependent carboxylation.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

-

Detection:

-

Collect the cell culture supernatant.

-

Quantify the amount of carboxylated reporter protein in the supernatant using a specific ELISA.

-

-

Data Analysis:

-

Plot the percentage of inhibition of carboxylation against the logarithm of the compound concentration.

-

Determine the IC50 value for each enantiomer by fitting the data to a suitable dose-response curve.

-

Plasma Protein Binding Assay by Equilibrium Dialysis

This protocol describes the determination of the plasma protein binding of this compound enantiomers using a rapid equilibrium dialysis (RED) device.

Materials:

-

Rapid Equilibrium Dialysis (RED) device with dialysis inserts (e.g., 8K MWCO)

-

Human plasma

-

Phosphate buffered saline (PBS), pH 7.4

-

(S)-phenprocoumon and (R)-phenprocoumon stock solutions

-

LC-MS/MS system for quantification

Procedure:

-

Preparation:

-

Spike human plasma with a known concentration of each this compound enantiomer.

-

-

Dialysis Setup:

-

Add the spiked plasma to the sample chamber of the RED insert.

-

Add PBS to the buffer chamber.

-

-

Incubation:

-

Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

-

-

Sample Collection:

-

After incubation, collect aliquots from both the plasma and buffer chambers.

-

-

Analysis:

-

Determine the concentration of the this compound enantiomers in both the plasma and buffer samples using a validated LC-MS/MS method.

-

-

Calculation:

-

Calculate the fraction unbound (fu) using the following formula:

-

fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

-

-

The percentage of protein binding is calculated as (1 - fu) * 100.

-

Visualizations

Caption: The Vitamin K cycle and the inhibitory action of (S)-phenprocoumon on VKOR.

Caption: A typical experimental workflow for the pharmacokinetic analysis of this compound enantiomers.

Caption: The primary metabolic pathways of (S)- and (R)-phenprocoumon via cytochrome P450 enzymes.

Conclusion

The biological activity of this compound is markedly stereospecific, with the (S)-enantiomer being the primary contributor to its anticoagulant effect. The differences in potency are rooted in the differential inhibition of VKOR, and the overall therapeutic effect of the racemic mixture is further influenced by the distinct pharmacokinetic profiles of the two enantiomers. A thorough understanding of these stereospecific properties is paramount for optimizing anticoagulant therapy and for guiding the development of new, potentially safer, chiral anticoagulant drugs. The detailed experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers in this field.

References

The Role of Phenprocoumon in Vitamin K Cycle Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which phenprocoumon, a potent oral anticoagulant, inhibits the vitamin K cycle. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, quantitative data on its effects, and methodologies for its study.

Introduction to the Vitamin K Cycle and its Importance in Hemostasis

The vitamin K cycle is a critical metabolic pathway essential for the post-translational modification of several key proteins involved in blood coagulation. This cycle facilitates the gamma-carboxylation of glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) on vitamin K-dependent proteins, a process indispensable for their biological activity. These proteins include coagulation factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S. The carboxylation enables these proteins to bind calcium ions, a crucial step for their interaction with phospholipid membranes at the site of vascular injury, thereby initiating the coagulation cascade.

The central enzyme in this cycle is the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), an integral membrane protein located in the endoplasmic reticulum. VKORC1 catalyzes the reduction of vitamin K 2,3-epoxide back to its active hydroquinone (B1673460) form, which is the cofactor for the gamma-glutamyl carboxylase (GGCX) enzyme that carries out the carboxylation reaction.

This compound: A Coumarin (B35378) Anticoagulant

This compound is a coumarin derivative that functions as a potent vitamin K antagonist. It is widely used for the prevention and treatment of thromboembolic disorders. Like other coumarins, its therapeutic effect is achieved by disrupting the vitamin K cycle, thereby reducing the production of functional, carboxylated coagulation factors.

Mechanism of Action: Inhibition of VKORC1

This compound exerts its anticoagulant effect by directly inhibiting the VKORC1 enzyme.[1] By blocking VKORC1, this compound prevents the regeneration of the active, reduced form of vitamin K. This leads to an accumulation of vitamin K epoxide and a depletion of vitamin K hydroquinone. The resulting lack of the essential cofactor for GGCX impairs the gamma-carboxylation of vitamin K-dependent clotting factors.[2] Consequently, these factors are released into the circulation in an under-carboxylated and biologically inactive form, known as Proteins Induced by Vitamin K Absence or Antagonism (PIVKA). The reduction in functional clotting factors leads to a prolongation of clotting time, thereby reducing the risk of thrombus formation.

Quantitative Data

The efficacy of this compound and other vitamin K antagonists is often quantified by their half-maximal inhibitory concentration (IC50) against VKORC1. Pharmacokinetic parameters are also crucial for understanding their clinical effects.

Table 1: Comparative IC50 Values for VKORC1 Inhibition

| Anticoagulant | IC50 (nM) | Reference |

| Acenocoumarol | ~6-fold lower than others | [3] |

| This compound | Intermediate | [3] |

| Warfarin | Higher than Acenocoumarol | [3] |

| Fluindione | Highest |

Note: Absolute IC50 values can vary depending on the assay conditions. This table reflects the relative potency observed in a cell-based assay.

Table 2: Pharmacokinetic Properties of this compound Enantiomers

| Parameter | S(-)-Phenprocoumon | R(+)-Phenprocoumon | Racemic this compound | Reference |

| Anticoagulant Potency | 1.5 to 2.5 times more potent | Less potent | Intermediate | |

| Plasma Clearance | Lower | Higher | - | |

| Apparent Volume of Distribution | Smaller | Larger | - | |

| Protein Binding | More highly bound | Less bound | Intermediate |

Table 3: Impact of Genetic Polymorphisms on this compound Dosage

Genetic variations in VKORC1 and CYP2C9 (the primary metabolizing enzyme for this compound) significantly influence the required therapeutic dose.

| Genotype | Effect on this compound Dose | Explained Variability | Reference |

| VKORC1 (-1639G>A) | A-allele carriers require significantly lower doses. | ~14.2% - 28.7% | |

| CYP2C92 | Carriers may require slightly lower doses (marginal effect). | ~1.4% | |

| CYP2C93 | Carriers require significantly lower doses. | ~4.7% - 7.2% |

Experimental Protocols

In Vitro VKORC1 Activity Assay (DTT-driven)

This assay measures the enzymatic activity of VKORC1 by quantifying the conversion of vitamin K epoxide to vitamin K in the presence of a reducing agent, dithiothreitol (B142953) (DTT).

Materials:

-

Microsomal preparations containing VKORC1

-

Vitamin K1 2,3-epoxide (substrate)

-

Dithiothreitol (DTT)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

This compound or other inhibitors

-

High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, DTT, and the microsomal preparation.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding the vitamin K1 2,3-epoxide substrate.

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol (B130326) and hexane).

-

Extract the vitamin K and vitamin K epoxide from the reaction mixture using an organic solvent.

-

Analyze the extracted samples by HPLC to quantify the amount of vitamin K produced.

-

Calculate the VKORC1 activity as the rate of vitamin K formation and determine the IC50 of this compound.

Cell-Based Assay for VKORC1 Activity

This assay provides a more physiologically relevant system to study VKORC1 inhibition by measuring the gamma-carboxylation of a reporter protein in cultured cells.

Materials:

-

Mammalian cell line (e.g., HEK293)

-

Expression vector for a reporter protein containing a Gla domain (e.g., a Factor IX-Protein C fusion protein).

-

Transfection reagents

-

Cell culture medium supplemented with vitamin K or vitamin K epoxide

-

This compound or other inhibitors

-

ELISA kit or functional assay to measure the carboxylated reporter protein

Procedure:

-

Transfect the mammalian cells with the expression vector for the reporter protein.

-

Culture the transfected cells in a medium containing either vitamin K or vitamin K epoxide.

-

Treat the cells with varying concentrations of this compound.

-

After a suitable incubation period, collect the cell culture supernatant.

-

Quantify the amount of carboxylated reporter protein in the supernatant using an ELISA or a functional assay.

-

The level of carboxylation of the reporter protein is indicative of the VKORC1 activity. Determine the IC50 of this compound based on the inhibition of reporter protein carboxylation.

Measurement of PIVKA-II Levels

The accumulation of under-carboxylated prothrombin (PIVKA-II) in the plasma is a direct consequence of VKORC1 inhibition.

Methods:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Utilizes monoclonal antibodies specific to the under-carboxylated form of prothrombin.

-

Chemiluminescent Microparticle Immunoassay (CMIA): A highly sensitive and automated method for quantifying PIVKA-II levels.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific method that can distinguish between different gamma-carboxylation states of prothrombin.

General Procedure (ELISA/CMIA):

-

Collect patient plasma samples.

-

Perform the assay according to the manufacturer's instructions.

-

A standard curve is generated using known concentrations of PIVKA-II.

-

The PIVKA-II concentration in the patient samples is determined by interpolating from the standard curve.

Clinical Monitoring and Considerations

The anticoagulant effect of this compound is monitored by measuring the prothrombin time (PT), which is standardized as the International Normalized Ratio (INR). The therapeutic range for INR is typically between 2.0 and 3.5, depending on the clinical indication. Due to the long half-life of this compound, achieving a stable INR can take longer compared to other vitamin K antagonists. Genetic testing for VKORC1 and CYP2C9 polymorphisms can aid in predicting the optimal starting dose and reducing the risk of bleeding or sub-therapeutic anticoagulation.

Conclusion

This compound is an effective oral anticoagulant that functions by inhibiting the vitamin K cycle at the level of the VKORC1 enzyme. This inhibition leads to a reduction in the synthesis of functional vitamin K-dependent coagulation factors, thereby exerting its therapeutic effect. The potency of this compound is influenced by its stereochemistry and is subject to inter-individual variability due to genetic polymorphisms in VKORC1 and CYP2C9. A thorough understanding of its mechanism of action, coupled with appropriate quantitative analysis and clinical monitoring, is essential for its safe and effective use in the management of thromboembolic disorders.

References

- 1. Dependency of this compound dosage on polymorphisms in the VKORC1, CYP2C9, and CYP4F2 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of age and genetic variations in VKORC1, CYP2C9 and CYP3A4 on the this compound dose in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacogenomics of Phenprocoumon: A Technical Guide to VKORC1 Variants for Researchers and Drug Development Professionals

An In-depth Analysis of Genetic Influence on Anticoagulant Response, Featuring Detailed Experimental Protocols and Pathway Visualizations

This technical guide provides a comprehensive overview of the pharmacogenomics of phenprocoumon, with a primary focus on the influence of genetic variants in the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) gene. This compound, a coumarin-derivative anticoagulant, exhibits significant inter-individual variability in dose requirements and therapeutic response. A substantial portion of this variability is attributable to polymorphisms in genes encoding its drug target, VKORC1, and metabolizing enzymes, primarily Cytochrome P450 2C9 (CYP2C9). Understanding these genetic factors is paramount for optimizing this compound therapy, minimizing adverse drug reactions, and advancing the development of personalized medicine approaches in anticoagulation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core principles, quantitative data, and experimental methodologies in this field.

The Central Role of VKORC1 in this compound's Mechanism of Action

This compound exerts its anticoagulant effect by inhibiting the VKORC1 enzyme. This enzyme is a critical component of the vitamin K cycle, responsible for the reduction of vitamin K 2,3-epoxide back to its active, reduced form, vitamin K hydroquinone.[1][2] Reduced vitamin K is an essential cofactor for the gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate (B1630785) residues on vitamin K-dependent clotting factors (II, VII, IX, and X).[3] This carboxylation is necessary for their biological activity. By inhibiting VKORC1, this compound depletes the pool of reduced vitamin K, leading to the production of under-carboxylated, inactive clotting factors and thereby reducing the propensity for blood clot formation.[3]

Genetic variants in the VKORC1 gene can significantly alter the expression or function of the VKORC1 enzyme, leading to altered sensitivity to this compound. The most clinically relevant and extensively studied single nucleotide polymorphism (SNP) is -1639G>A (also known as 1173C>T or rs9923231) in the promoter region of the gene.[4] The 'A' allele is associated with lower VKORC1 expression, resulting in a reduced amount of the target enzyme. Consequently, individuals carrying the 'A' allele require lower doses of this compound to achieve the desired anticoagulant effect and are at an increased risk of over-anticoagulation and bleeding complications if standard doses are administered.

Quantitative Impact of VKORC1 and CYP2C9 Variants on this compound Dosage

Numerous studies have quantified the impact of VKORC1 and CYP2C9 variants on this compound dosage requirements. The following tables summarize key findings from the scientific literature, providing a clear comparison of the effects of different genotypes.

Table 1: Impact of VKORC1 -1639G>A Genotype on Mean Weekly this compound Dose

| VKORC1 Genotype | Mean Weekly Dose (mg) | Percentage Dose Reduction Compared to GG | Reference |

| GG (Wild-type) | 15.5 ± 6.8 | - | |

| GA (Heterozygous) | 12.5 (approx.) | ~19% | |

| AA (Homozygous) | 8.8 (approx.) | ~43% | |

| CC (equivalent to GG) | 16.0 ± 4.2 | - | |

| CT (equivalent to GA) | 13.3 ± 5.1 | ~17% | |

| TT (equivalent to AA) | 8.0 ± 2.7 | ~50% |

Table 2: Contribution of Genetic and Non-Genetic Factors to this compound Dose Variability

| Factor | Percentage of Variability Explained | Reference |

| VKORC1 -1639G>A | 14.2% - 28.7% | |

| CYP2C92/3 | 7.2% | |

| Age | 9.1% | |

| Combined VKORC1, CYP2C9, and CYP4F2 | 46% |

Table 3: Influence of Combined VKORC1 and CYP2C9 Genotypes on this compound Dose Requirements

| VKORC1 Genotype | CYP2C9 Genotype | Dose Requirement Compared to VKORC1 CC / CYP2C91/1 | Reference |

| CC | 1/1 | Baseline | |

| CC | Variant Carrier (2 or *3) | ~30% lower | |

| CT or TT | 1/1 | Significantly lower than CC/1/1 | |

| CT or TT | Variant Carrier (2 or 3) | Smaller, often non-significant difference compared to CT or TT/1/*1 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the Vitamin K cycle and a typical experimental workflow for pharmacogenomic analysis of this compound response.

Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.

Caption: A typical experimental workflow for this compound pharmacogenomic studies.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the field of this compound pharmacogenomics.

VKORC1 and CYP2C9 Genotyping by PCR-RFLP

The Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) method is a widely used technique for identifying specific SNPs.

4.1.1. Genomic DNA Extraction

Genomic DNA is extracted from peripheral blood leukocytes using a commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted DNA are determined using a spectrophotometer.

4.1.2. PCR Amplification of the Target Regions

VKORC1 -1639G>A (rs9923231):

-

Forward Primer: 5'-GCC AGC AGG AGA GGG AAA TA-3'

-

Reverse Primer: 5'-AGT TTG GAC TAC AGG TGC CT-3'

-

PCR Reaction Mixture (25 µL):

-

Template DNA: ~50 ng

-

Forward Primer: 10 pmol

-

Reverse Primer: 10 pmol

-

dNTPs: 200 µM each

-

Taq DNA Polymerase: 1.25 U

-

PCR Buffer (with MgCl₂): 1X

-

Nuclease-free water: to 25 µL

-

-

PCR Cycling Conditions:

-

Initial denaturation: 95°C for 5 minutes

-

35 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 61°C for 30 seconds

-

Extension: 72°C for 45 seconds

-

-

Final extension: 72°C for 7 minutes

-

CYP2C92 (c.430C>T, rs1799853) and CYP2C93 (c.1075A>C, rs1057910):

-

Primer sequences and specific PCR conditions for CYP2C9 genotyping can be found in established protocols. The general principles of PCR amplification are similar to those for VKORC1.

4.1.3. Restriction Enzyme Digestion

-

VKORC1 -1639G>A: The G allele creates a restriction site for the enzyme MspI. The PCR product is incubated with MspI according to the manufacturer's protocol.

-

CYP2C9*2: The presence of the variant allele can be detected using the restriction enzyme AvaII.

-

CYP2C9*3: The variant allele can be identified using the restriction enzyme NsiI or KpnI.

4.1.4. Gel Electrophoresis and Genotype Determination

The digested PCR products are separated by size using agarose (B213101) gel electrophoresis (typically 2-3% agarose). The resulting banding patterns are visualized under UV light after staining with a DNA-binding dye (e.g., ethidium (B1194527) bromide).

-

VKORC1 -1639G>A with MspI:

-

GG genotype: Two smaller fragments.

-

AA genotype: One larger, undigested fragment.

-

GA genotype: Three fragments (one undigested and two digested).

-

The fragment sizes for CYP2C9 variants will depend on the specific primers and restriction enzymes used.

Analysis of this compound and its Metabolites by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a sensitive and specific method for the quantification of this compound and its hydroxylated metabolites in biological matrices.

4.2.1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Acidify plasma or urine samples (e.g., with formic acid).

-

Load the acidified sample onto a C18 SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute this compound and its metabolites with a stronger organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC-MS analysis.

4.2.2. HPLC-MS Conditions

-

HPLC Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

-

Mass Spectrometry: An electrospray ionization (ESI) source is commonly used, operating in either positive or negative ion mode. Detection is performed using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound and each of its metabolites.

4.2.3. Data Analysis

The concentration of this compound and its metabolites in the samples is determined by comparing the peak areas to a standard curve prepared with known concentrations of the analytes.

Conclusion and Future Directions